Thionyl bromide (SOBr2, CAS 507-16-4) is a highly reactive inorganic brominating agent and acyl transfer precursor [1]. It is characterized by its high density (2.688 g/mL) and distinct trigonal pyramidal molecular geometry [1]. While it shares functional similarities with its chloride analog, thionyl chloride (SOCl2), SOBr2 exhibits a lower thermal stability and a more complex bromide-tribromide redox equilibrium[2]. In industrial and laboratory settings, it is primarily procured for the synthesis of acyl bromides from carboxylic acids, the bromination of specialized N-heterocycles, and as a surface-defect engineering agent in advanced materials such as perovskite nanocrystals. Its use is typically reserved for scenarios where standard brominating agents like phosphorus tribromide (PBr3) or hydrogen bromide (HBr) fail to provide sufficient yield, scalability, or desired byproducts.
Substituting thionyl bromide with more common reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) often leads to critical process failures[1]. Unlike PBr3, which generates non-volatile phosphorous acid (H3PO3) as a byproduct that complicates the purification of moisture-sensitive acyl bromides, SOBr2 decomposes into gaseous sulfur dioxide (SO2) and hydrogen bromide (HBr), allowing for straightforward isolation via distillation . Furthermore, while SOCl2 is highly efficient for generic alcohol chlorination, attempting to use SOBr2 as a direct 1:1 drop-in for generic alcohol bromination is often inefficient due to its inherent bromide-tribromide redox equilibrium, which can promote undesired side pathways [1]. Therefore, SOBr2 must be specifically selected for reactions where its unique byproduct profile, high density, or specific surface-halogenating properties provide a definitive advantage over alternative halides.
In the synthesis of functionalized pyridinophane derivatives, the choice of brominating agent dictates both the yield and the maximum batch scale [1]. Direct comparative studies show that bromination of pyridine precursors using phosphorus tribromide (PBr3) resulted in a low yield of 42% [1]. While hydrogen bromide (HBr) in acetic acid improved the yield to 71%, the reaction scale was strictly limited to under 7 grams [1]. In contrast, thionyl bromide (SOBr2) achieved a comparable 69% yield but successfully enabled scale-up to 13-gram batches [1].
| Evidence Dimension | Reaction yield and batch scalability for N-heterocycle bromination |
| Target Compound Data | SOBr2 (69% yield, scalable to >13 g batch) |
| Comparator Or Baseline | PBr3 (42% yield) and HBr/AcOH (71% yield, limited to <7 g batch) |
| Quantified Difference | SOBr2 provides a 64% relative yield increase over PBr3 and roughly doubles the maximum viable batch scale compared to HBr |
| Conditions | Bromination of pyridine derivatives in dichloromethane (DCM) |
Buyers scaling up complex pharmaceutical intermediates should select SOBr2 to bypass the batch-size limitations of HBr and the poor conversion rates of PBr3.
Thionyl bromide serves as a highly reactive halogen compensating agent for advanced optoelectronic materials[1]. In the preparation of CsPbBr3 nanocrystals for photocatalytic CO2 reduction, native bromide vacancies (VBr) severely limit charge transfer [1]. Treatment with SOBr2 strips native ligands and repairs these surface bromide vacancies [1]. This halogen compensation method facilitates enhanced charge transfer to cocatalysts, resulting in a high CO/CH4 production rate of 190 μmol g-1 h-1, significantly outperforming untreated pristine CsPbBr3 nanocrystals which exhibit approximately 8 times lower photocatalytic activity[1].
| Evidence Dimension | Photocatalytic CO/CH4 production rate |
| Target Compound Data | SOBr2-treated CsPbBr3 (190 μmol g-1 h-1) |
| Comparator Or Baseline | Pristine untreated CsPbBr3 (~8 times lower activity) |
| Quantified Difference | ~8-fold increase in photocatalytic activity |
| Conditions | Photocatalytic CO2 reduction using CsPbBr3 nanocrystals with cocatalysts |
Materials scientists procuring reagents for perovskite passivation must prioritize SOBr2 over generic bromides to effectively eliminate undercoordinated surface defects and maximize catalytic efficiency.
The exceptionally high density of thionyl bromide (2.688 g/mL) enables its use as a heavy reagent in fluorous phase-vanishing (PV) bromination systems [1]. In this setup, a fluorous solvent acts as a liquid membrane separating the alcohol substrate from the SOBr2 [1]. As the reaction proceeds, SOBr2 diffuses slowly, converting primary and secondary alcohols to their corresponding bromides with yields ranging from 81% to 96% [1]. This performance matches that of PBr3 in similar PV systems but offers an alternative byproduct profile (gaseous SO2/HBr versus H3PO3), which is critical when downstream acid sensitivity is a concern [1].
| Evidence Dimension | Bromination yield in triphasic fluorous systems |
| Target Compound Data | SOBr2 (81–96% yield for standard primary/secondary alcohols) |
| Comparator Or Baseline | Standard biphasic or monophasic bromination (prone to exotherms and lower selectivity) |
| Quantified Difference | Consistently high yields (>80%) with controlled reagent diffusion |
| Conditions | Phase-vanishing bromination using FC-72 fluorous solvent and toluene at room temperature |
Process chemists utilizing fluorous biphasic or triphasic continuous-flow systems should procure SOBr2 to exploit its high density for controlled, exotherm-free bromination.
The synthesis of acyl bromides from carboxylic acids requires careful consideration of byproduct removal, as acyl bromides are highly moisture-sensitive and prone to hydrolysis . When using phosphorus tribromide (PBr3), the reaction generates phosphorous acid (H3PO3), a non-volatile liquid/solid that requires rigorous distillation to separate from the product . In contrast, thionyl bromide (SOBr2) reacts to form sulfur dioxide (SO2) and hydrogen bromide (HBr)—both of which are gases at standard temperature and pressure . This allows the byproducts to be easily vented from the reaction mixture, significantly simplifying the purification of thermally labile acyl bromides .
| Evidence Dimension | Byproduct phase and purification complexity |
| Target Compound Data | SOBr2 (produces gaseous SO2 and HBr) |
| Comparator Or Baseline | PBr3 (produces non-volatile H3PO3) |
| Quantified Difference | Elimination of the need for high-vacuum distillation to separate the brominating agent's byproducts |
| Conditions | Conversion of carboxylic acids to acyl bromides under standard laboratory conditions |
Procurement for the synthesis of thermally sensitive acyl bromides should prioritize SOBr2 to avoid product degradation during harsh distillation steps required by PBr3.
Directly following from its superior scalability compared to HBr/acetic acid and higher yields than PBr3, SOBr2 is the reagent of choice for synthesizing brominated pyridinophanes and related N-heterocyclic building blocks [1]. It is particularly suited for pharmaceutical intermediate manufacturing where batch sizes exceed the practical limits of alternative reagents [1].
Because SOBr2 generates only gaseous byproducts (SO2 and HBr) during the conversion of carboxylic acids, it is highly recommended for producing moisture-sensitive or thermally unstable acyl bromides. This application bypasses the rigorous and potentially degradative distillation steps required when using PBr3.
Based on its ability to effectively strip native ligands and repair surface bromide vacancies, SOBr2 is an essential procurement target for researchers developing high-efficiency perovskite solar cells and photocatalysts (e.g., for CO2 reduction) [2]. Its specific reactivity provides a distinct advantage over generic bromide salts in defect engineering [2].
Leveraging its high density (2.688 g/mL), SOBr2 is ideal for phase-vanishing (PV) bromination setups utilizing fluorous solvents like FC-72 [3]. This application is critical for process chemists seeking to conduct highly exothermic brominations safely by controlling the diffusion rate of the reagent into the organic phase [3].
Corrosive;Irritant